molecular formula C10H8ClNO2 B1359893 7-chloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1082766-49-1

7-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1359893
CAS No.: 1082766-49-1
M. Wt: 209.63 g/mol
InChI Key: COSBSGFCSJQBSG-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS 1082766-49-1) is a versatile indole derivative of high interest in medicinal chemistry. It belongs to the class of 2-indolecarboxylic acids, a privileged scaffold recognized for its significant role in drug discovery research . This compound serves as a critical building block for the design and synthesis of novel therapeutic agents, particularly in the development of potent and selective protein inhibitors. The indole-2-carboxylic acid core is a established pharmacophore in the discovery of Mcl-1 inhibitors, which are being investigated for the treatment of various cancers . Furthermore, this scaffold is integral to the development of CysLT1 receptor antagonists . CysLT1 is a G protein-coupled receptor implicated in the pathophysiology of asthma and other inflammatory conditions; antagonists of this receptor can effectively impair bronchoconstriction and inflammatory mediator release . Researchers utilize this compound to explore structure-activity relationships (SAR), where the 2-carboxylic acid moiety is often essential for binding to biological targets, frequently by acting as a metal-binding group or interacting with key residues in enzyme active sites . Applications & Research Value: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is a valuable intermediate for synthetic organic and medicinal chemists working in hit-to-lead optimization campaigns, particularly in oncology and immunology. Handling & Storage: For prolonged storage, the product should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-chloro-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8(10(13)14)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBSGFCSJQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649237
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-49-1
Record name 7-Chloro-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

  • Reactants: 7-chloro-2-substituted phenylhydrazine hydrochloride and ethyl pyruvate
  • Solvent: Alcoholic solvents such as ethanol are used
  • Conditions: Molar ratio approximately 1:1 to 1:1.1 (phenylhydrazine:ethyl pyruvate)
  • Process: The phenylhydrazine salt is dissolved in ethanol and reacted with ethyl pyruvate under stirring at ambient or slightly elevated temperatures to form the hydrazone intermediate.

Cyclization Reaction

  • Reactants: Hydrazone intermediate, catalyst (commonly anhydrous zinc chloride)
  • Solvent: High boiling point polyols such as ethylene glycol
  • Conditions: Nitrogen atmosphere, heating at 150–170°C for 2–4.5 hours
  • Process: The hydrazone undergoes cyclization catalyzed by zinc chloride to form the ethyl ester of the indole-2-carboxylic acid derivative.

Alkaline Hydrolysis

  • Reactants: Ethyl ester intermediate, potassium hydroxide or sodium hydroxide
  • Solvent: Ethanol or aqueous ethanol
  • Conditions: Room temperature to mild heating, reaction time varies (often overnight)
  • Process: Hydrolysis of the ester group to the free carboxylic acid, followed by acidification (e.g., with hydrochloric acid) to precipitate the product.

Purification

  • Decolorization with activated carbon
  • Acidification to precipitate the acid
  • Crystallization, filtration, and drying to obtain the pure product

Representative Reaction Parameters and Yields (Adapted from Analogous Compound Synthesis)

Step Reagents & Conditions Molar Ratio Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Condensation 7-chloro-2-phenylhydrazine·HCl + ethyl pyruvate 1.0 : 1.0–1.1 Ambient 1–3 Ethanol solvent
Cyclization Hydrazone + ZnCl2 + ethylene glycol 1.0 : 1.8–2.2 (ZnCl2) 150–170 2–4.5 ~66 >98 (HPLC) Nitrogen atmosphere required
Hydrolysis Ethyl ester + KOH or NaOH + ethanol 1.0 : 2.0–2.5 Room temp Overnight 74–76 >98 (HPLC) Followed by acidification
Purification Activated carbon, acidification, crystallization >98 Final product melting point ~130–131°C (analogous)

Research Findings and Notes

  • The synthetic route is efficient, with good overall yields (~70%) and high purity (>98% by HPLC).
  • The use of anhydrous zinc chloride as a Lewis acid catalyst is critical for effective cyclization.
  • Nitrogen atmosphere during cyclization prevents oxidation and side reactions.
  • The chloro substituent at the 7-position is stable under these reaction conditions.
  • The final product's purity and identity are confirmed by melting point, HPLC, and NMR spectroscopy.
  • This method is amenable to scale-up for industrial production due to straightforward operations and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

1.1 Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including 7-chloro-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of viral enzymes. For example, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer of HIV-1 integrase, a critical enzyme in the life cycle of HIV. The binding conformation analysis reveals that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing inhibitory effects. Structural optimizations have led to derivatives with improved activity, indicating that this scaffold is promising for developing antiviral agents .

1.2 Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that certain indole compounds can inhibit specific kinases associated with cancer progression. For instance, studies have shown that modifications to the indole structure can enhance its ability to inhibit mitogen-activated protein kinase pathways, which are crucial in cervical cancer treatment . The introduction of halogenated groups has been particularly effective in increasing the potency of these compounds against cancer cell lines.

Therapeutic Potential

2.1 Immunomodulatory Effects

Indole derivatives are recognized for their immunomodulatory effects. Compounds like this compound can modulate immune responses, making them potential candidates for treating autoimmune diseases and enhancing vaccine efficacy . Their ability to influence cytokine production and immune cell function is a critical area of ongoing research.

2.2 Antioxidant Properties

The antioxidant capabilities of indole derivatives have garnered attention due to their potential protective effects against oxidative stress-related diseases. Studies suggest that these compounds can scavenge free radicals and reduce oxidative damage in cellular systems, indicating their utility in neurodegenerative disease prevention .

Structural Modifications and Derivative Development

3.1 Structure-Activity Relationship (SAR)

The development of new derivatives through structural modifications has been pivotal in enhancing the biological activity of this compound. Research into the structure-activity relationship has revealed that altering substituents on the indole ring can significantly affect binding affinity and biological efficacy against various targets, including viral and cancerous cells .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict how modifications influence binding interactions with target proteins. These computational approaches help identify promising candidates for further synthesis and biological evaluation, streamlining the drug discovery process .

Case Studies and Research Findings

Study Focus Findings
JebaReeda et al., 2025Antioxidant propertiesIndole derivatives showed significant free radical scavenging activity, suggesting potential in oxidative stress-related conditions .
MDPI Molecules, 2023Antiviral activityIndole-2-carboxylic acid derivatives inhibited HIV integrase with an IC50 value as low as 0.13 μM after structural optimization .
Meenakumari et al., 2025Anticancer activityMethyl indole derivatives inhibited key kinases involved in cervical cancer progression, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
7-Chloro-1-methyl-1H-indole-2-carboxylic acid 1082766-49-1 7-Cl, 1-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 N/A (research ongoing)
5-Chloro-1-methyl-1H-indole-2-carboxylic acid 59908-47-3 5-Cl, 1-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 Higher acidity due to Cl proximity to COOH
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 Melting point: ~200°C (predicted); distinct steric effects
5-Chloro-7-nitro-1H-indole-2-carboxylic acid 1120345-33-6 5-Cl, 7-NO₂, 2-COOH C₉H₅ClN₂O₄ 240.60 Enhanced electrophilicity from NO₂; m.p. >250°C
7-Methyl-1H-indole-2-carboxylic acid 18474-60-7 7-CH₃, 2-COOH C₁₀H₉NO₂ 191.18 Lower molecular weight; improved solubility

Biological Activity

7-Chloro-1-methyl-1H-indole-2-carboxylic acid (CMICA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.

CMICA is characterized by its molecular formula C9H6ClNO2C_9H_6ClNO_2 and a molecular weight of 195.60 g/mol. The compound features a chloro group at the 7-position and a carboxylic acid group at the 2-position of the indole ring, which are critical for its biological activity.

CMICA interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes. Its ability to modulate enzyme activity is particularly notable:

  • Enzyme Interaction : CMICA has been shown to bind to enzymes involved in oxidative stress responses, leading to alterations in their activity. This interaction can either inhibit or activate specific enzymes, thereby affecting metabolic flux within cells .
  • Stability and Degradation : The compound exhibits stability under specific conditions; however, its degradation products may also possess biological activity, necessitating further investigation into its long-term effects on cellular functions.

Cellular Effects

Research indicates that CMICA significantly influences various cell types:

  • Gene Expression : The compound modulates the expression of genes associated with oxidative stress responses, impacting overall cellular metabolism .
  • Cell Signaling Pathways : CMICA affects cell proliferation, differentiation, and apoptosis by altering key signaling pathways. This modulation can lead to therapeutic implications in diseases characterized by dysregulated cell growth.

Molecular Mechanisms

The biological activity of CMICA is largely attributed to its specific binding interactions with biomolecules:

  • Binding Affinity : Studies have demonstrated that CMICA binds effectively to certain enzymes, which can lead to significant changes in gene expression patterns and cellular activities .
  • Mechanistic Insights : Molecular docking studies suggest that CMICA may chelate metal ions within enzyme active sites, enhancing its inhibitory effects against specific targets such as HIV-1 integrase .

Research Findings

Recent studies have highlighted the potential of CMICA in various therapeutic contexts:

Case Study: Inhibition of HIV-1 Integrase

A study investigated the inhibitory effects of CMICA derivatives on HIV-1 integrase. The findings revealed that certain derivatives exhibited IC50 values as low as 0.13 μM, indicating potent inhibitory activity. The binding mode analysis showed that the indole core and carboxyl group play crucial roles in chelating metal ions within the integrase active site .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at the 6-position of the indole ring significantly impacted inhibitory potency against enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). For instance, compounds with halogen substitutions displayed enhanced inhibitory activities compared to their non-substituted counterparts .

Summary of Biological Activities

Activity TypeDescriptionIC50 Values
Enzyme InhibitionInhibits IDO and TDO8.40 μM (IDO), 1.75 μM (TDO)
HIV-1 Integrase InhibitionPotent inhibitor for HIV-1 integrase0.13 μM
Modulation of Gene ExpressionAlters expression related to oxidative stressVariable
Cell Proliferation/DifferentiationAffects signaling pathways related to cell growthVariable

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing chlorine and methyl groups onto the indole scaffold. A common approach is chlorination at the 7-position using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) under inert conditions . Methylation at the 1-position can be achieved via alkylation with methyl iodide in the presence of a base (e.g., NaH). The carboxylic acid group at the 2-position is often introduced through hydrolysis of a precursor ester, synthesized via coupling reactions (e.g., oxalyl chloride activation followed by esterification) . Optimization includes controlling stoichiometry, reaction temperature (e.g., 0–20°C for acid chloride formation), and purification via column chromatography or recrystallization.

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC with UV detection (≥95% purity threshold) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methyl at N1, chlorine at C7) and absence of impurities.
  • Mass spectrometry (ESI or EI-MS) to confirm molecular weight (calculated for C₁₀H₈ClNO₂: 223.03 g/mol) .
  • Melting point analysis (compare to literature values; inconsistencies may indicate polymorphs or impurities) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) based on analogous indole-2-carboxylic acid derivatives .
  • Storage : Store at +4°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation . Avoid exposure to moisture and light.

Advanced Research Questions

Q. How can conflicting data on the compound’s stability or reactivity be resolved?

Methodological Answer: Contradictions in stability data (e.g., decomposition under specific conditions) may arise from impurities or storage deviations. Resolve via:

  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation using HPLC-MS .
  • Thermogravimetric analysis (TGA) to assess thermal stability and identify decomposition thresholds .
  • Reactivity profiling : Test compatibility with common reagents (e.g., bases, oxidizing agents) under controlled conditions .

Q. What strategies are effective for modifying the compound to study structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Functional group diversification : Replace the carboxylic acid with esters or amides to probe bioavailability .
  • Substituent variation : Introduce halogens or alkyl groups at C3/C5 to assess electronic effects on target binding .
  • Stereochemical modifications : Synthesize enantiomers (if applicable) to evaluate chiral selectivity .
  • Biological assays : Pair synthetic analogs with enzymatic or cellular assays to correlate structural changes with activity .

Q. How can researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • In silico modeling : Use tools like EPI Suite to predict biodegradation, bioaccumulation, and toxicity .
  • Experimental assays : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) and soil mobility studies .
  • Metabolite identification : Use LC-MS to track degradation products in simulated environmental conditions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data?

Methodological Answer: Discrepancies may stem from:

  • Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or DSC .
  • Impurities : Repurify the compound and reanalyze using orthogonal methods (e.g., NMR vs. IR) .
  • Synthetic route differences : Compare batches synthesized via alternative methods (e.g., Grignard vs. Friedel-Crafts alkylation) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Analogous Compounds

PropertyIndole-2-Carboxylic Acid 5-Chloroindole-2-Carboxylic Acid
Molecular Weight (g/mol)161.16195.60
Melting Point (°C)205–209Not reported
SolubilityDMSO, DMFEthanol, Dichloromethane

Q. Table 2. Recommended Analytical Techniques

TechniquePurposeReference
HPLC-UVPurity assessment
¹H/¹³C NMRStructural confirmation
ESI-MSMolecular weight verification

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